molecular formula C9H12O5S B13219521 4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid

4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid

Cat. No.: B13219521
M. Wt: 232.26 g/mol
InChI Key: ISJODKQWDLTRIT-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid is an organic compound with a unique structure that combines a furan ring with an ethanesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonation reactions using ethanesulfonyl chloride in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenolates with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The furan ring and carboxylic acid group also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: Similar sulfonic acid group but lacks the furan ring and carboxylic acid group.

    4-Morpholineethanesulfonic acid: Contains a morpholine ring instead of a furan ring.

    Ethanesulfonic acid: Similar sulfonic acid group but lacks the furan ring and carboxylic acid group.

Uniqueness

4-(Ethanesulfonyl)-2,5-dimethylfuran-3-carboxylic acid is unique due to its combination of a furan ring, ethanesulfonyl group, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

4-ethylsulfonyl-2,5-dimethylfuran-3-carboxylic acid

InChI

InChI=1S/C9H12O5S/c1-4-15(12,13)8-6(3)14-5(2)7(8)9(10)11/h4H2,1-3H3,(H,10,11)

InChI Key

ISJODKQWDLTRIT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(OC(=C1C(=O)O)C)C

Origin of Product

United States

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